N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to an azetidine ring and a pyrazole-sulfonamide moiety. Its molecular formula is C₂₀H₂₈N₈O₂S, with a molecular weight of 444.6 g/mol (exact mass: 444.6) . The structure includes:
- An azetidine ring (a strained four-membered amine ring, enhancing conformational rigidity).
- A pyrazole-sulfonamide group (imparting hydrogen-bonding capabilities and solubility modulation).
The compound’s SMILES string (Cc1nn(C(C)C)c(C)c1S(=O)(=O)N(C)C1CN(c2ccc3nnc(C4CC4)n3n2)C1) highlights its substituents, including isopropyl, methyl, and sulfonamide groups .
Properties
IUPAC Name |
N,3,5-trimethyl-1-propan-2-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O2S/c1-11(2)25-13(4)17(12(3)20-25)28(26,27)22(5)14-8-23(9-14)16-7-6-15-19-18-10-24(15)21-16/h6-7,10-11,14H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHSSROFPEDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial properties, potential as an anti-tubercular agent, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a triazolo-pyridazine moiety and a pyrazole sulfonamide group. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. The compound typically exhibits a purity of around 95% in research applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways. In vitro tests indicate a significant Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also exhibits antifungal activity against common pathogens like Candida albicans and Aspergillus niger. The mode of action appears to involve the inhibition of fungal cell membrane synthesis .
Anti-Tubercular Potential
The structural characteristics of this compound suggest potential as an anti-tubercular agent . Research has shown that derivatives of triazolo-pyridazines can inhibit Mycobacterium tuberculosis effectively. For instance:
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| N-(1-[...]) | 40.32 | Not tested |
These results indicate that the compound could be a lead for developing new anti-tubercular therapies .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of c-Met Kinase : Similar compounds have been shown to inhibit the mesenchymal–epithelial transition factor (c-Met), which plays a critical role in cell growth and survival pathways . This inhibition may lead to reduced proliferation in cancer cells and enhanced apoptosis.
- Impact on Signaling Pathways : By affecting c-Met signaling pathways, the compound may disrupt various biochemical processes crucial for tumor progression and bacterial survival .
Case Studies
Several studies have documented the biological activities of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound inhibited bacterial growth significantly compared to conventional antibiotics .
- Anti-Tuberculosis Research : In another investigation, compounds derived from the same structural class were found to exhibit promising anti-tubercular activity with low cytotoxicity towards human cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Compound A : N-(1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Key Difference : Incorporates a cyclopropyl group on the triazolo-pyridazine ring (vs. hydrogen or other substituents in the target compound).
- Impact : Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation. This modification may alter binding affinity in biological targets due to steric effects .
Compounds 1 and 7 (Molecules, 2014)
- Core Similarity : Share the triazolo-pyridazine-azetidine scaffold but differ in substituents at positions 29–36 (Region B) and 39–44 (Region A) .
- NMR Analysis: Region A (39–44): Substituent changes here cause significant chemical shift variations (δ 1–2 ppm), indicating altered electronic environments. Region B (29–36): Minor shifts (δ 0.1–0.3 ppm) suggest preserved conformational stability in the azetidine-pyrazole region .
- Functional Implication : Modifications in Region A may influence solubility or target engagement, while Region B alterations could affect scaffold rigidity.
Rapa (Molecules, 2014)
Toxicity and Carcinogenicity Considerations
For instance:
- IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): Classified as Group 2A carcinogen (IARC) due to DNA adduct formation .
- Mitigation in Target Compound: The sulfonamide group and absence of primary amines reduce carcinogenicity risk compared to IQ-like structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
